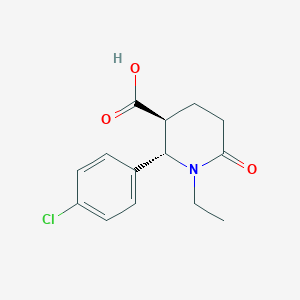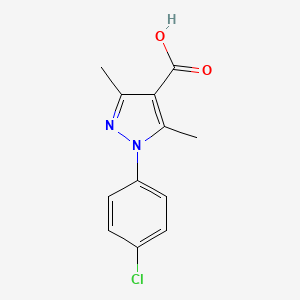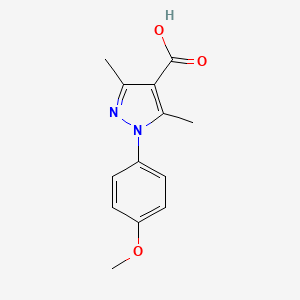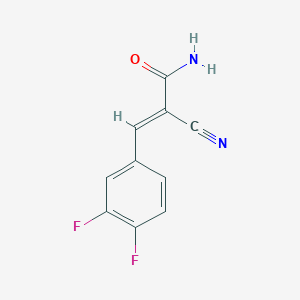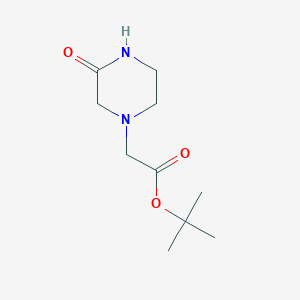
(2,4-Dichloro-6-methylpyridin-3-yl)methanol
Übersicht
Beschreibung
“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is 1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atoms and the hydroxyl group.Physical And Chemical Properties Analysis
“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.04 and its molecular formula is C7H7Cl2NO .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of organic synthesis has led to the development of various compounds related to "(2,4-Dichloro-6-methylpyridin-3-yl)methanol." For instance, the synthesis and characterization of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde were studied, leading to the isolation of an unexpected compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. This compound was characterized using techniques such as mass spectroscopy, IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds, indicating the diverse potential of related compounds in chemical research and material science (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Solvatochromism Studies
The thermo-solvatochromism of various betaine dyes in aqueous alcohol mixtures has been explored, providing insights into solvent effects on molecular properties. Studies have treated thermo-solvatochromic data according to modified models that consider the presence of water–alcohol species in solution, highlighting the complex interactions between solvents and solutes and their effects on molecular behavior. This research underscores the significance of solvent environment on the properties of chemical compounds and can inform applications in sensors, molecular electronics, and other fields (Tada, Silva, & Seoud, 2003).
Crystal Structure Analysis
Further research into related compounds, such as the co-crystal of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, has been conducted. The study revealed the crystal and molecular structure of these compounds, contributing to the field of crystallography and material science. Understanding the crystal structures of such compounds can aid in the design of new materials with specific properties for applications in electronics, catalysis, and more (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,4-dichloro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIQTLBJWWQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429405 | |
| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-6-methylpyridin-3-yl)methanol | |
CAS RN |
374800-25-6 | |
| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


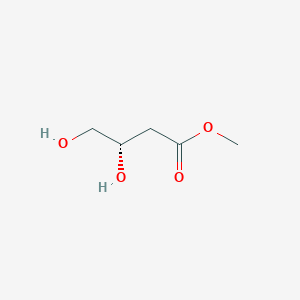
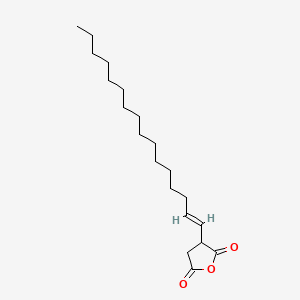
![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)
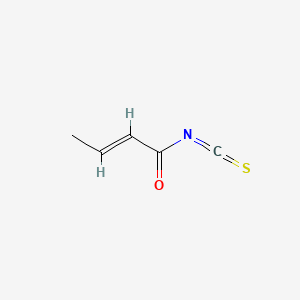
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)
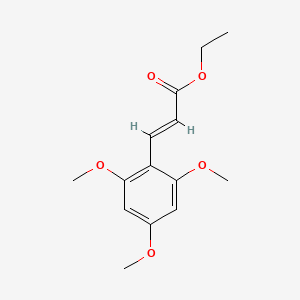
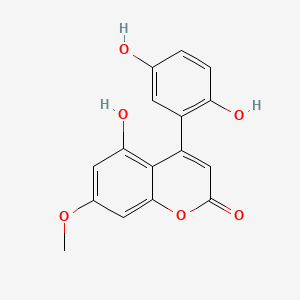
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)
